molecular formula C25H23N3O2 B12397736 (E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide

(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B12397736
M. Wt: 397.5 g/mol
InChI Key: HOOYTCBSCZSMJT-FYWRMAATSA-N
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Description

(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a benzimidazolylphenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is synthesized through the reaction of ethoxybenzene with appropriate reagents under controlled conditions.

    Benzimidazole Synthesis: The benzimidazole moiety is prepared by reacting o-phenylenediamine with suitable aldehydes or acids.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the benzimidazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may act as a ligand for certain proteins or enzymes, influencing their activity and function.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties and functions.

Mechanism of Action

The mechanism of action of (E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: This compound shares a similar propionate linkage but differs in the aromatic groups attached.

    Vanillin acetate: Another compound with an aromatic structure but with different functional groups.

Uniqueness

(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide is unique due to its combination of ethoxyphenyl and benzimidazolylphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C25H23N3O2/c1-3-30-23-11-7-4-8-18(23)13-15-24(29)26-20-10-6-5-9-19(20)25-27-21-14-12-17(2)16-22(21)28-25/h4-16H,3H2,1-2H3,(H,26,29)(H,27,28)/b15-13+

InChI Key

HOOYTCBSCZSMJT-FYWRMAATSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)C

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)NC2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)C

Origin of Product

United States

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